5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine
Overview
Description
“5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine” is an intermediate in the synthesis of purine analogs and a potential tyrosine kinase inhibitor . This analog is a highly selective PI3K/mTOR kinase inhibitor .
Molecular Structure Analysis
The molecular formula of the compound is C16H20N8O, and its molecular weight is 340.39 . The IUPAC name is 5-[9-Isopropyl-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine .Scientific Research Applications
Synthesis and Intermediates
The compound 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine and its derivatives have been synthesized for various scientific purposes. For instance, one study detailed a synthesis method involving chlorination and nucleophilic substitution, highlighting the compound's role as an intermediate in more complex chemical processes (Lei et al., 2017).
Another study synthesized a derivative of this compound through a process involving acetylation and nucleophilic substitution reactions, further demonstrating its utility in creating structurally complex molecules (Zaki et al., 2017).
Applications in Imaging and Disease Research
Research has explored the use of related compounds in imaging for Parkinson's disease, where a synthesized tracer was developed for potential PET imaging of the LRRK2 enzyme, a key target in Parkinson's research (Wang et al., 2017).
Compounds with structures similar to 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine have shown significant promise in anticancer research, with some derivatives displaying antiproliferative activity against various cancer cell lines (Sović et al., 2011).
Chemical Properties and Reactions
The compound's derivatives have been part of studies investigating their chemical properties, such as their ability to form hydrogen-bonded sheet structures in various forms. This research offers insights into the compound's potential applications in material science or as a building block in more complex chemical structures (Orozco et al., 2008).
Studies have also focused on the synthesis of novel derivatives involving morpholine, a component of the compound, to create new heterocyclic rings, which are of significant interest in pharmaceutical and organic chemistry (Andersen et al., 1986).
Future Directions
properties
IUPAC Name |
5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDJJKHNGAOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.